Methyl 1-(difluoromethyl)cyclopentane-1-carboxylate
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Overview
Description
Methyl 1-(difluoromethyl)cyclopentane-1-carboxylate is a chemical compound with the molecular formula C8H12F2O2 and a molecular weight of 178.18 g/mol . It is a cyclopentane derivative where a difluoromethyl group is attached to the cyclopentane ring, and a carboxylate ester group is present at the 1-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(difluoromethyl)cyclopentane-1-carboxylate can be achieved through various synthetic routes. One common method involves the reaction of cyclopentanone with difluoromethylating agents under controlled conditions to introduce the difluoromethyl group. The resulting intermediate is then esterified with methanol to form the final product .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(difluoromethyl)cyclopentane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.
Substitution: The difluoromethyl group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product and include factors like temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of new compounds with different functional groups .
Scientific Research Applications
Methyl 1-(difluoromethyl)cyclopentane-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 1-(difluoromethyl)cyclopentane-1-carboxylate involves its interaction with specific molecular targets and pathways. The difluoromethyl group can influence the compound’s reactivity and binding affinity to enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl 1-(trifluoromethyl)cyclopropane-1-carboxylate: This compound has a trifluoromethyl group instead of a difluoromethyl group and a cyclopropane ring instead of a cyclopentane ring.
Methyl 1-cyclopentene-1-carboxylate: This compound has a cyclopentene ring instead of a cyclopentane ring and lacks the difluoromethyl group.
Uniqueness
Methyl 1-(difluoromethyl)cyclopentane-1-carboxylate is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, reactivity, and potential biological activity compared to similar compounds .
Biological Activity
Methyl 1-(difluoromethyl)cyclopentane-1-carboxylate is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, including mechanisms of action, interactions with biological targets, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a cyclopentane ring substituted with a difluoromethyl group and an ester functional group. The difluoromethyl moiety imparts unique electronic properties that can influence the compound's reactivity and biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Covalent Bond Formation : The difluoromethyl group may react with nucleophilic sites in proteins or enzymes, leading to modifications that alter their function.
- Enzyme Inhibition : Similar compounds have been shown to inhibit various enzymes, including those involved in metabolic pathways. The ester group can undergo hydrolysis, releasing active metabolites that may interact with biological pathways.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that certain cyclopentane derivatives can inhibit the growth of bacterial strains by interfering with cell wall synthesis or metabolic processes .
Cytotoxic Effects
In vitro studies have demonstrated that this compound can induce cytotoxicity in cancer cell lines. The mechanism involves the disruption of cellular processes leading to apoptosis. For example, compounds with similar structures have been noted to affect cell cycle progression, particularly inducing G0/G1 phase arrest in cancer cells .
Study 1: Antitumor Activity
A study investigated the effects of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 50 µM. The compound was found to inhibit c-Myc transcriptional activity, a critical factor in tumorigenesis .
Concentration (µM) | Cell Viability (%) |
---|---|
0 | 100 |
10 | 85 |
25 | 70 |
50 | 45 |
100 | 20 |
Study 2: Enzyme Inhibition
In another study focused on enzyme interactions, this compound displayed inhibitory effects on ornithine aminotransferase (OAT). This enzyme plays a role in amino acid metabolism, and its inhibition could have implications for metabolic disorders and cancer treatment .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with structurally related compounds.
Compound Name | Biological Activity | Mechanism of Action |
---|---|---|
Methyl cyclopentane-1-carboxylate | Moderate antimicrobial activity | Cell wall synthesis inhibition |
Methyl 2-cyclopentanonecarboxylate | Antitumor activity | Apoptosis induction |
Methyl (difluoromethyl)cyclohexane-1-carboxylate | Strong enzyme inhibition | Covalent modification |
Properties
IUPAC Name |
methyl 1-(difluoromethyl)cyclopentane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F2O2/c1-12-7(11)8(6(9)10)4-2-3-5-8/h6H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQFZVYFJSDWATQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCCC1)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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